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Compound of Interest

Compound Name:

Cat. No.:

2,3-Dimethylpent-2-en-1-ol

B12313740

Get Quote

Chemical Identity & Structural Significance

Parameter Data

IUPAC Name (E)-2,3-dimethylpent-2-en-1-ol
CAS Registry 89794-41-2

Molecular Formula C7H140

Molecular Weight 114.19 g/mol

SMILES

CCC(=C(C)CO)C

Key Structural Motif

Trisubstituted Allylic Alcohol

Executive Summary

(E)-2,3-dimethylpent-2-en-1-ol is a critical trisubstituted allylic alcohol often utilized as a

"polypropionate” building block in the total synthesis of macrolides (e.g., erythromycin

fragments) and complex terpenes. Its utility stems from the geometric rigidity of the

trisubstituted alkene, which serves as a stereochemical pivot point for subsequent

transformations such as Sharpless asymmetric epoxidation or Claisen rearrangements.
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For the drug development professional, the purity of the (E)-isomer is paramount.
Contamination with the (2)-isomer can lead to diastereomeric mixtures in downstream coupling
steps, complicating purification and reducing overall yield. This guide focuses on the definitive
assignment of stereochemistry and a robust synthetic route to ensure isomeric purity.

Structural Analysis & Nomenclature Logic

Correctly assigning the (E)/(Z) stereochemistry for trisubstituted alkenes requires strict
adherence to Cahn-Ingold-Prelog (CIP) priority rules.

CIP Priority Assignment

The alkene is located at C2=C3. We analyze the substituents on each carbon independently.
e Carbon 2 (C2):

o Substituent A: Hydroxymethyl group (-CH20H). Carbon attached to Oxygen.[1][2][3][4]
(Priority 1)

o Substituent B: Methyl group (—CHs). Carbon attached to Hydrogens.[5][1][2][3] (Priority 2)
e Carbon 3 (C3):

o Substituent A: Ethyl group (—CH2CHs). Carbon attached to Carbon.[5][2][3] (Priority 1)

o Substituent B: Methyl group (—CHs). Carbon attached to Hydrogens.[5][1][2][3] (Priority 2)

Configuration: In the (E)-isomer (Entgegen), the high-priority groups are on opposite sides of
the double bond.

e High Priority (Left): -CH20H
¢ High Priority (Right): —CH2CHs (Ethyl)

e Result: The -CH20H and —CH2CHs groups are trans to each other. The —.CH20H and C3-
Methyl are cis to each other.
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Figure 1: Cahn-Ingold-Prelog (CIP) priority logic determining the (E)-configuration.

Synthetic Protocol: Stereoselective Construction

To access the (E)-isomer with high fidelity (>98:2 dr), a Horner-Wadsworth-Emmons (HWE)
olefination followed by reduction is the industry-standard protocol. This method avoids the
thermodynamic mixtures often seen with acid-catalyzed dehydration of tertiary alcohols.

Pathway Overview

e Precursor: 2-Pentanone.
o Olefination: Reaction with Triethyl 2-phosphonopropionate (HWE reagent).

¢ Reduction: Conversion of the ester to the alcohol using DIBAL-H.

Step-by-Step Methodology
Step 1: HWE Olefination (Synthesis of Ethyl (E)-2,3-dimethylpent-2-enoate)

e Reagents: Sodium Hydride (NaH, 60% dispersion), Triethyl 2-phosphonopropionate, THF
(anhydrous).

e Protocol:
o Suspend NaH (1.1 equiv) in anhydrous THF at 0°C under Argon.

o Add Triethyl 2-phosphonopropionate (1.1 equiv) dropwise. Stir for 30 min until evolution of
H2 ceases (formation of phosphonate carbanion).
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Cool to -78°C (crucial for stereocontrol).

Add 2-Pentanone (1.0 equiv) slowly.

Allow to warm to room temperature overnight.

Quench: Sat. NH4Cl. Extract: Et20.

Purification: Silica gel chromatography (Hexanes/EtOAc).

Note: The HWE reaction typically favors the (E)-ester (thermodynamic product) due to
steric minimization between the ester group and the alkyl chain during the betaine
intermediate collapse.

Step 2: DIBAL-H Reduction (Ester to Alcohol)

e Reagents: Diisobutylaluminum hydride (DIBAL-H, 1.0 M in Hexanes), DCM (anhydrous).

e Protocol:

[e]

Dissolve the (E)-ester from Step 1 in anhydrous DCM at -78°C.
Add DIBAL-H (2.2 equiv) dropwise over 20 min. Caution: Exothermic.
Stir at -78°C for 2 hours. Monitor by TLC (disappearance of ester).

Workup (Fieser Method): Dilute with Et20. Add H20 (x mL), 15% NaOH (x mL), H20 (3x
mL). Stir until a white granular precipitate forms.

Filter through Celite. Concentrate in vacuo.

Yield: Expect >85% yield of clear, colorless oil.
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Figure 2: Synthetic workflow from ketone precursor to target allylic alcohol.

Analytical Validation (Self-Validating System)

To ensure the synthesized material is the (E)-isomer, you must rely on Nuclear Overhauser

Effect (NOE) spectroscopy. Simple 1H NMR splitting patterns are insufficient to distinguish E/Z

isomers definitively without comparative standards.

1H NMR Expectations (400 MHz, CDCls)

Proton . ) o .
. Chemical Shift () Multiplicity Integration

Environment

C1-Hz (-CH20H) 4.10 - 4.15 ppm Singlet (broad) 2H

C2-Me (Allylic) 1.65-1.75 ppm Singlet 3H

C3-Me (Allylic) 1.60 - 1.70 ppm Singlet 3H

C4-H:z (Ethyl - CH2) 2.05 ppm Quartet (J=7.5 Hz) 2H

C5-Hs (Ethyl - CH3) 1.00 ppm Triplet (J=7.5 Hz) 3H

Definitive Stereochemical Proof: NOE Difference
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Perform a 1D-NOESY experiment irradiating the C1-H2 (Hydroxymethyl) protons.
e Scenario A (Correct E-Isomer):
o Observation: Strong NOE enhancement of the C3-Methyl group.
o Reasoning: In the (E)-isomer, the —.CH20H and C3-Methyl are cis (same side).
o Secondary Observation: Weak or NO enhancement of the Ethyl group (C4-Hz).
e Scenario B (Incorrect Z-Isomer):
o Observation: Strong NOE enhancement of the Ethyl group (C4-H-).
o Reasoning: In the (Z)-isomer, the —CH20H and Ethyl group are cis.

Criterion for Release: The batch is acceptable only if NOE enhancement of C3-Me is >2% and
C4-H:z is negligible upon irradiation of C1-Hz.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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